molecular formula C13H19N3O B1425524 N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide CAS No. 1016780-05-4

N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide

Cat. No. B1425524
M. Wt: 233.31 g/mol
InChI Key: AAZWKAPUIFMKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide” is a chemical compound with the CAS Number: 1016780-05-4 . It has a molecular weight of 233.31 . The IUPAC name for this compound is N’-hydroxy-2-(1-piperidinylmethyl)benzenecarboximidamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N3O/c14-13(15-17)12-7-3-2-6-11(12)10-16-8-4-1-5-9-16/h2-3,6-7,13H,1,4-5,8-10,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

  • Crystal Structure Analysis :

    • The compound 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate, which is closely related to N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide, has been studied for its crystal structure. It exhibits significant hydrogen-bond interactions in its crystal packing, contributing to the understanding of molecular interactions and stability in similar compounds (Jasinski et al., 2009).
  • Medicinal Chemistry Applications :

    • Research on carboximidamides linked with pyrimidine moiety, closely related to the compound , has shown potential for anti-hyperglycemic effects. These compounds could be used as therapeutic agents against diseases like diabetes (Moustafa et al., 2021).
    • Piperidine derivatives, including compounds similar to N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide, have been explored for their potential as NR1/2B NMDA receptor antagonists, which could be significant in treating conditions like migraine (Zhou et al., 1999).
  • Chemical Synthesis and Materials Science :

    • Novel synthesis methods for piperidine derivatives have been developed, demonstrating the versatility and importance of these compounds in chemical synthesis and potentially leading to new materials or pharmaceuticals (Chun, 2000).

Future Directions

“N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide” is a versatile chemical compound used in various scientific research applications . Its unique properties and structure make it a promising material for studies in fields like medicine, catalysis, and materials science.

properties

IUPAC Name

N'-hydroxy-2-(piperidin-1-ylmethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-13(15-17)12-7-3-2-6-11(12)10-16-8-4-1-5-9-16/h2-3,6-7,17H,1,4-5,8-10H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZWKAPUIFMKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide
Reactant of Route 2
N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide
Reactant of Route 3
Reactant of Route 3
N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide
Reactant of Route 5
N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide
Reactant of Route 6
Reactant of Route 6
N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.